11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride
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Overview
Description
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride involves multiple steps, including the formation of the dibenzo(b,e)(1,4)diazepin ring system and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7H-Dibenzo[b,g]carbazole: Another complex organic compound with a similar ring structure.
7H-Dibenzo[c,g]carbazole: Shares structural similarities and is used in related applications.
Properties
CAS No. |
67195-39-5 |
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Molecular Formula |
C24H36Cl2N4O |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[11-[2-(diethylazaniumyl)ethyl]-6-oxobenzo[b][1,4]benzodiazepin-5-yl]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C24H34N4O.2ClH/c1-5-26(6-2)18-19-27-21-13-8-7-12-20(21)24(29)28(17-11-16-25(3)4)23-15-10-9-14-22(23)27;;/h7-10,12-15H,5-6,11,16-19H2,1-4H3;2*1H |
InChI Key |
MTYNOLBWUBPYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCC[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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